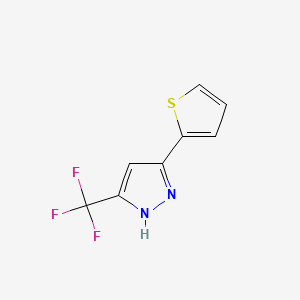

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones or their equivalents. The 2-thienyl group could be introduced through a cross-coupling reaction . The trifluoromethyl group could be introduced through various methods, including direct trifluoromethylation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2-thienyl group, and the trifluoromethyl group. The electronic properties of the molecule could be influenced by the electron-withdrawing nature of the trifluoromethyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, can participate in various reactions such as N-alkylation and N-acylation. The thiophene ring is aromatic and relatively stable but can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用

Molecular Structure Analysis

- X-ray Analysis and Disorder Studies : The compound 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole has been studied using X-ray crystallography at 150 K, revealing disorder in the thienyl ring and the CF3 group. These results offer valuable insights into the molecular structure and the disorder of the compound in different states (Foces-Foces et al., 2000).

Synthesis and Chemical Characterization

- Synthesis and NMR Spectroscopy : A complex of this compound with thallium has been synthesized and characterized using 19F and 203Tl NMR spectroscopies, highlighting its potential in complex formation and the unique properties of these complexes (Han et al., 1997).

- Divalent Metal Complexes : The synthesis and characterization of divalent metal complexes with this compound have been reported. These complexes are significant for understanding the coordination chemistry and potential applications in materials science (Deacon et al., 2011).

Medicinal Chemistry and Pharmacology

- Inhibition of Phospholipase A2 : Novel thienyl-pyrazole carboxamides synthesized from this compound have shown promise in inhibiting Phospholipase A2, an enzyme involved in inflammation. This suggests potential applications in designing anti-inflammatory drugs (Kumar et al., 2018).

Crystallography and Solid-State Chemistry

- X-ray Diffraction Studies : The structure of related pyrazole compounds has been investigated through X-ray diffraction, contributing to our understanding of the solid-state behavior and molecular conformation of this class of compounds (Naveen et al., 2018).

Analytical Chemistry

- pKa Determination by NMR Spectroscopy : The study of trifluoromethylazoles, including derivatives of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole, has enabled the determination of pKa values through 19F NMR spectroscopy. This is crucial for understanding the acid-base properties of these compounds (Jones et al., 1996).

作用機序

Target of Action

Compounds with similar structures have been used in the synthesis of polymer donors for organic solar cells . The compound’s trifluoromethyl-ester group-substituted thiophene (TEST) unit plays a crucial role in downshifting the highest occupied molecular orbital (HOMO) energy level .

Mode of Action

It is known that the introduction of a trifluoromethyl-ester group-substituted thiophene (test) unit into a typical polymer donor can result in the downshifting of the homo energy level . This change can improve the open-circuit voltage (Voc) of the corresponding organic solar cells .

Biochemical Pathways

The compound’s influence on the homo energy level suggests it may play a role in electron transfer processes .

Result of Action

The compound’s influence on the homo energy level suggests it may affect electron transfer processes, which could have various downstream effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole. For instance, the compound’s performance in organic solar cells can be affected by factors such as light absorption, charge transport, and morphology .

特性

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQSZNBGFKBCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949749 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

26974-16-3 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)

![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)

![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)

![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)